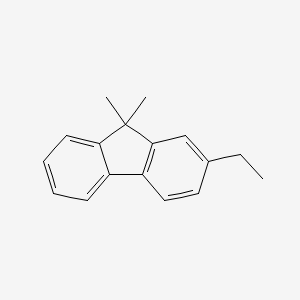

2-Ethyl-9,9-dimethyl-9H-fluorene

Description

Structure

3D Structure

Properties

CAS No. |

648908-08-1 |

|---|---|

Molecular Formula |

C17H18 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

2-ethyl-9,9-dimethylfluorene |

InChI |

InChI=1S/C17H18/c1-4-12-9-10-14-13-7-5-6-8-15(13)17(2,3)16(14)11-12/h5-11H,4H2,1-3H3 |

InChI Key |

WFBZGCQLSOYFLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C |

Origin of Product |

United States |

The Significance of Fluorene and Its Derivatives in Contemporary Chemical Science

Fluorene (B118485), a polycyclic aromatic hydrocarbon, consists of two benzene (B151609) rings fused to a central five-membered ring. entrepreneur-cn.comwikipedia.org This core structure imparts a unique combination of properties, including rigidity, thermal stability, and efficient charge transport. rsc.org The true versatility of fluorene, however, lies in the ability to modify its structure, particularly at the C-9 position, to create a vast library of derivatives with tailored functionalities. researchgate.net

These derivatives have found widespread applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). entrepreneur-cn.comrsc.orgnih.gov The ability to tune the electronic and optical properties of fluorene-based materials by introducing different substituents allows for the creation of materials with specific light-emitting colors, charge-carrying capabilities, and energy levels. entrepreneur-cn.com For instance, fluorene derivatives are used as blue-light emitters in OLEDs and as hole-transporting materials in perovskite solar cells. entrepreneur-cn.com Beyond electronics, fluorene derivatives have also shown promise in medicinal chemistry, with some compounds exhibiting anti-cancer and antimicrobial properties. nih.gov

Rationale for Research on 2 Ethyl 9,9 Dimethyl 9h Fluorene Within Fluorene Chemistry

Within the extensive family of fluorene (B118485) derivatives, 2-Ethyl-9,9-dimethyl-9H-fluorene stands out as a subject of specific research interest. The introduction of an ethyl group at the C-2 position and two methyl groups at the C-9 position significantly influences the molecule's properties. The gem-dimethyl substitution at the C-9 position is a common strategy to enhance the solubility and processability of fluorene-based polymers, as well as to prevent the formation of undesirable aggregates that can quench fluorescence. mdpi.comresearchgate.net

The ethyl group at the C-2 position further modifies the electronic properties and can influence the intermolecular packing in the solid state. This targeted substitution allows for a fine-tuning of the material's characteristics, making this compound a valuable model compound for understanding structure-property relationships in this class of materials. Research on this specific compound can provide fundamental insights into how peripheral and core modifications collectively impact the performance of fluorene-based materials in various applications.

Overview of Current Research Trajectories for 9,9 Disubstituted Fluorenes

Strategies for Alkylation at the 9,9-Position

The methylene (B1212753) bridge at the 9-position of fluorene is particularly reactive due to the acidity of its protons, making it a prime site for alkylation. thieme-connect.de This reactivity allows for the introduction of various alkyl or aryl groups, which can significantly influence the molecule's physical and electronic properties. researchgate.net

Conventional Alkylation Approaches for 9,9-Dialkylfluorenes

Traditional methods for the synthesis of 9,9-dialkylfluorenes often involve a two-step process. The first step is the deprotonation of fluorene at the 9-position using a strong base, followed by the addition of an alkylating agent. Common bases include sodium hydroxide (B78521), potassium hydroxide, and alkoxides like sodium methoxide (B1231860) or ethoxide. google.comgoogle.com The resulting 9-monoalkylfluorene can then undergo a second alkylation step to yield the 9,9-dialkylfluorene. researchgate.net

A typical procedure involves the reaction of fluorene with an alkyl halide in the presence of a base. For instance, 9,9-dihexylfluorene (B1587949) and 9,9-didodecylfluorene have been synthesized via bromomethylation of the corresponding 9,9-dialkylfluorenes. nih.gov Another approach involves the reaction of fluorene with alcohols in the presence of a catalyst. For example, t-BuOK has been shown to be an effective catalyst for the alkylation of fluorene with various alcohols, producing 9-monoalkylfluorenes in high yields. researchgate.netrsc.org The reaction of fluorene with secondary alcohols has also been reported to yield 9-alkylfluorenes. lookchem.com

| Alkylation Method | Reactants | Catalyst/Base | Product | Yield | Reference |

| Alkylation with Alcohols | Fluorene, Various Alcohols | t-BuOK | 9-Monoalkylfluorenes | Near quantitative | researchgate.netrsc.org |

| Alkylation with Secondary Alcohols | Fluorene, Secondary Alcohols | Not specified | 9-Alkylfluorenes | Not specified | lookchem.com |

| Bromomethylation | 9,9-Dialkylfluorenes | Not specified | 2,4,7-Tris(bromomethyl)-9,9-dialkyl-9H-fluorene | Not specified | nih.gov |

| Hydroxymethylation | Fluorene, Paraformaldehyde | Sodium Alkoxide | 9,9-bis(hydroxymethyl)fluorene | High | google.comgoogle.com |

Phase Transfer Catalysis in 9,9-Disubstitution

Phase transfer catalysis (PTC) offers a convenient and efficient method for the synthesis of 9,9-disubstituted fluorenes. This technique facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) by using a phase transfer agent. In the context of fluorene alkylation, a common approach involves the use of a tetraalkylammonium halide as the phase transfer catalyst. google.com

For example, the synthesis of 9,9-bis(methoxymethyl)fluorene can be achieved from 9,9-bis(hydroxymethyl)fluorene using dimethyl sulfate (B86663) as the alkylating agent, sodium hydroxide as the base, and a tetrabutylammonium (B224687) bromide phase transfer catalyst. google.com This method avoids the need for strong, hazardous bases like sodium hydride and can lead to high yields and purity. google.comgoogle.com

Modular Synthetic Approaches for 9-Monosubstituted Fluorenes and Subsequent 9,9-Disubstitution

Modular synthetic strategies provide a versatile and high-yielding route to highly functionalized 9-monosubstituted fluorenes. nih.gov One such approach utilizes molybdenum(V) reagents to facilitate an oxidative coupling reaction, which can tolerate a variety of functional groups. nih.gov This method is particularly useful for creating precursors for pharmacologically active compounds. nih.gov

Another modular approach involves the aldehyde- or ketone-catalyzed C-alkylation of fluorenes with primary and secondary alcohols. researchgate.net Using CsOH as a base has been shown to be effective in many cases, providing a green and practical method for the synthesis of 9-monoalkylated fluorenes. researchgate.net These 9-monosubstituted fluorenes can then serve as intermediates for further functionalization at the 9-position to create 9,9-disubstituted derivatives. For instance, 9-benzyl-9H-fluorene can be reacted with 4-chloronitrobenzene in the presence of CsOH to yield 9-benzyl-9-(4-nitrophenyl)-9H-fluorene. researchgate.net

Furthermore, Lewis acid-mediated reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, such as isatin (B1672199) imines or 7-azaindoles, can produce highly functionalized 9,9-disubstituted fluorene derivatives. thieme-connect.dersc.orgacs.org These reactions often proceed through a propargylic carbocation intermediate. acs.org

Regioselective Functionalization at the 2-Position

Functionalization at the C2 position of the fluorene ring is crucial for tuning the electronic properties of the molecule, particularly for applications in organic electronics and as fluorescent probes. researchgate.netrsc.org

Direct Functionalization Methods (e.g., Halogenation, Acylation)

Direct functionalization methods allow for the introduction of substituents at specific positions on the fluorene ring. Halogenation, such as bromination, is a common method to introduce a functional handle for further reactions. For example, 2-bromo-9,9-diphenylfluorene can be synthesized from 2-bromo-9H-fluoren-9-one. chemicalbook.com Similarly, bromination reactions on benzo[b]fluorenes have been shown to be effective in generating derivatives in high yields. nih.gov

Intramolecular Friedel-Crafts acylation is another key method for preparing fluorenones, which can then be reduced to the corresponding fluorenes. mdpi.com This approach allows for the introduction of acyl groups at specific positions.

Transition-Metal-Catalyzed Coupling Reactions for 2-Substituted Fluorenes

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile route to 2-substituted fluorenes. chemie-brunschwig.ch Palladium-catalyzed reactions are particularly prevalent in this area. dntb.gov.uaresearchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for creating biaryl compounds and can be applied to the synthesis of 2-arylfluorenes. chemie-brunschwig.ch For instance, a palladium-catalyzed tandem cross-coupling reaction of ortho-halobenzyl bromides with various arylboronic acids provides an efficient route to fluorene derivatives with substituents at controlled positions. dntb.gov.ua

Other palladium-catalyzed reactions, such as the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, are also employed. youtube.com Additionally, rhodium-catalyzed denitrogenative cyclization and copper-catalyzed cycloaddition reactions have been developed for the synthesis of fluorenes from 2-ethynylbiaryls. nih.gov These methods offer efficient pathways to complex fluorene structures. nih.gov

Recent advancements have also focused on transition-metal-free coupling reactions, which can proceed through radical or aryne intermediates, offering alternative synthetic pathways. acs.org

| Coupling Reaction | Catalyst | Reactants | Product Type | Reference |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound, Organic halide | Biaryls | chemie-brunschwig.ch |

| Tandem Cross-Coupling | Palladium | ortho-Halobenzyl bromide, Arylboronic acid | Substituted fluorenes | dntb.gov.ua |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne, Aryl/vinyl halide | Alkynyl-substituted aromatics | youtube.com |

| Denitrogenative Cyclization | Rhodium | N-sulfonyl-4-biaryl-1,2,3-triazole | Fluorenes with enamine moiety | nih.gov |

| [3+2] Cycloaddition | Copper | 2-Ethynylbiaryl, N-sulfonyl azide | Fluorenes | nih.gov |

Multi-Step Synthesis of 2-Ethyl-9,9-dimethyl-9H-fluorene

A direct and practical route to this compound involves a multi-step sequence starting from the readily available 9,9-dimethylfluorene.

A common and effective strategy for synthesizing this compound is through a two-step process involving Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: The first step is the electrophilic substitution of an acetyl group onto the 9,9-dimethylfluorene core. This is typically achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The reaction selectively occurs at the 2-position, which is electronically favored for electrophilic attack, yielding 2-acetyl-9,9-dimethylfluorene. hoffmanchemicals.com

Reduction of the Ketone: The ketone functional group of 2-acetyl-9,9-dimethylfluorene is then reduced to an ethyl group. Several classic reduction methods can be employed for this transformation:

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing aryl ketones but is performed under harsh acidic conditions. youtube.com

Wolff-Kishner Reduction: This reaction involves the use of hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures, typically in a high-boiling solvent like diethylene glycol.

Catalytic Hydrogenation: A milder alternative is the catalytic hydrogenation of the carbonyl group. This is often a two-step process where the ketone is first converted to a tosylhydrazone, which is then reduced with a reagent like sodium borohydride. Alternatively, direct hydrogenation over a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere can be used.

This sequential approach provides a reliable pathway to the target molecule from a simple precursor.

For the Friedel-Crafts acylation , key parameters to optimize include the choice of Lewis acid, the stoichiometry of the reactants, the solvent, and the reaction temperature. While AlCl₃ is common, other Lewis acids like FeCl₃ or SnCl₄ can be used. The reaction is often run in a non-polar solvent like dichloromethane (B109758) or carbon disulfide to avoid side reactions.

In cross-coupling reactions , such as a hypothetical Kumada coupling of 2-bromo-9,9-dimethylfluorene (B1278457) with an ethyl Grignard reagent, the choice of catalyst and ligands is critical. wikipedia.orgorganic-chemistry.org Nickel-based catalysts (e.g., NiCl₂(dppp)) or palladium-based catalysts (e.g., Pd(PPh₃)₄) can be effective. wikipedia.org The reaction conditions must be strictly anhydrous, and the temperature needs to be carefully controlled to prevent homo-coupling of the Grignard reagent.

For the reduction step , the choice of method depends on the other functional groups present in the molecule. The Clemmensen and Wolff-Kishner reductions are robust but not suitable for substrates with acid- or base-sensitive groups, respectively. Catalytic hydrogenation offers a milder alternative but may require optimization of the catalyst, pressure, and temperature to achieve complete conversion without affecting other parts of the molecule. For instance, in the synthesis of related fluorene derivatives, the reduction of a carboxylic acid to an alcohol was achieved using a BH₃-THF complex in THF. prepchem.com

Table 2: Comparison of Reduction Methods for Aryl Ketones

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | High efficiency for aryl ketones | Harsh acidic conditions, not suitable for acid-sensitive substrates |

| Wolff-Kishner Reduction | N₂H₄, KOH or KOtBu | High temperature (e.g., 200 °C) | Effective for base-stable compounds | Harsh basic conditions, high temperatures required |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Moderate temperature and pressure | Mild conditions, high yields | Catalyst can be expensive, may reduce other functional groups |

Green Chemistry Considerations in Fluorene Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of fluorene derivatives, several strategies can be employed to make the processes more environmentally benign.

One key aspect is the choice of solvents. Traditional syntheses often use chlorinated solvents like dichloromethane or polar aprotic solvents like dimethylformamide (DMF), which have environmental and health concerns. Research is ongoing to replace these with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water for certain reactions like Suzuki couplings.

Another green approach is the use of more efficient catalytic systems. This includes developing catalysts that are highly active at low loadings, which reduces the amount of metal waste. For example, some modern palladium catalysts for Buchwald-Hartwig amination are effective at parts-per-million (ppm) levels. Furthermore, using catalysts based on more abundant and less toxic metals like iron or nickel instead of palladium is an active area of research. organic-chemistry.org

Atom economy is also a crucial consideration. Reactions like Friedel-Crafts acylation have a good atom economy, but the use of stoichiometric Lewis acids generates significant waste. Catalytic versions of such reactions are highly desirable. Multi-step syntheses can be made greener by designing one-pot or tandem reactions, which reduce the number of work-up and purification steps, thereby minimizing solvent and energy consumption. For example, a one-pot synthesis of 9,9-bis(hydroxymethyl)fluorene has been developed to improve efficiency and reduce waste. google.comgoogle.com

Elucidation of Molecular Structure through X-ray Crystallography

No published single-crystal X-ray diffraction data for this compound was found. This information is essential for determining key structural parameters such as the crystal system, space group, unit cell dimensions, bond lengths, and bond angles, which would definitively elucidate its three-dimensional molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Specific high-resolution 1H and 13C NMR spectral data, including chemical shifts (δ), coupling constants (J), and detailed peak assignments for this compound, are not available in the public domain. Such data would be crucial for confirming the isomeric structure and assessing the purity of the compound by identifying the precise location of the ethyl group on the fluorene backbone and detecting any isomeric or other impurities.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Detailed Infrared (IR) and Raman spectra for this compound, along with tables of vibrational frequencies and their corresponding functional group assignments, have not been found in the reviewed literature. This analysis would be used to identify characteristic vibrational modes of the ethyl and dimethyl-fluorene moieties.

Advanced Mass Spectrometry for Molecular Confirmation and Impurity Profiling

While the molecular weight of this compound can be calculated, specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and a detailed analysis of its fragmentation pattern, is not documented. This data is necessary for unequivocal molecular confirmation and for identifying and characterizing potential impurities.

Theoretical and Computational Investigations of 2 Ethyl 9,9 Dimethyl 9h Fluorene

Electronic Structure Analysis using Density Functional Theory (DFT)

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like fluorene (B118485) derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and its potential use in electronic devices. For various fluorene derivatives, these values have been calculated and are instrumental in understanding their charge transport characteristics. For instance, studies on other fluorene derivatives often report HOMO-LUMO gaps in the range of 3 to 5 eV, depending on the nature and position of the substituents. However, specific calculated values for 2-Ethyl-9,9-dimethyl-9H-fluorene are not documented in the searched literature.

The characterization of molecular orbitals provides insight into the distribution of electron density within a molecule. In fluorene derivatives, the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. This distribution governs the charge transfer characteristics of the molecule. For this compound, it would be expected that the HOMO and LUMO are primarily centered on the fluorene core, with the ethyl and dimethyl groups providing minor electronic and steric influence. Without specific studies, a precise characterization is not possible.

Photophysical Property Simulations via Time-Dependent DFT (TD-DFT)

TD-DFT is an extension of DFT used to predict the excited-state properties of molecules, such as their absorption and emission spectra.

Simulated absorption and emission spectra can predict the color and luminescence properties of a molecule. For many fluorene derivatives, the main absorption peaks are typically in the UV region, corresponding to π-π* transitions within the conjugated fluorene system. The emission spectra often show a Stokes shift, which is the difference between the absorption and emission maxima. While general trends can be inferred from related compounds, specific predicted spectra for this compound are not available.

TD-DFT allows for the analysis of the nature of electronic transitions, identifying which molecular orbitals are involved and the character of the excited states (e.g., charge transfer or locally excited states). This is critical for understanding the behavior of excitons, which are bound states of an electron and an electron hole, fundamental to the operation of OLEDs. The influence of the ethyl group at the 2-position on the electronic transitions and exciton (B1674681) behavior of the 9,9-dimethyl-9H-fluorene core has not been specifically reported.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules. For fluorene derivatives, these studies are important for understanding how molecular packing in the solid state can affect material properties. The ethyl group in this compound would introduce a degree of conformational flexibility that could influence its intermolecular interactions and solid-state morphology. However, no specific simulation data is available in the reviewed literature.

Mechanistic Insights into Reactivity and Selectivity

Detailed mechanistic insights for this compound are not available in the current body of scientific literature.

Reaction Pathway Mapping

Specific reaction pathway mapping for this compound has not been reported.

Transition State Characterization

There are no published studies that characterize the transition states of reactions involving this compound.

Research on Reactivity and Mechanistic Pathways Involving 2 Ethyl 9,9 Dimethyl 9h Fluorene

Study of C-H Activation at the 9-Position and its Implications

The C-H bonds at the 9-position of the fluorene (B118485) ring system are typically the most acidic and reactive, making them primary sites for deprotonation and subsequent functionalization. However, in the case of 2-Ethyl-9,9-dimethyl-9H-fluorene, the 9-position is fully substituted with two methyl groups. Consequently, there are no C-H bonds directly at the 9-position available for activation.

This structural feature has significant implications for its reactivity. Unlike fluorene itself or its 9-mono-substituted derivatives, this compound cannot be readily deprotonated at the C9 position to form a fluorenyl anion. This blocks a common pathway for the synthesis of many fluorene-based materials, such as polymers and ligands where functionalization at the 9-position is crucial for tuning electronic and physical properties. Research on this compound, therefore, shifts focus to the reactivity of the aromatic rings and the benzylic positions of the ethyl and methyl substituents.

Investigation of Electrophilic Aromatic Substitution Patterns on the Fluorene Core

The fluorene core of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the alkyl substituents play a crucial role in determining the regioselectivity of these reactions. The 9,9-dimethyl group and the 2-ethyl group are both ortho-, para-directing activators.

The ethyl group at the 2-position will primarily direct incoming electrophiles to the 1, 3, and 7 positions. The 9,9-dimethyl group reinforces this directing effect, particularly for the positions on the same aromatic ring as the ethyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the ethyl group. The relative reactivity of these positions can be influenced by steric hindrance from the adjacent 9,9-dimethyl group.

Common electrophilic aromatic substitution reactions that can be anticipated for this compound include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The table below provides hypothetical outcomes for such reactions based on the expected directing effects of the alkyl groups.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Ethyl-7-nitro-9,9-dimethyl-9H-fluorene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-7-ethyl-9,9-dimethyl-9H-fluorene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-7-ethyl-9,9-dimethyl-9H-fluorene |

Radical Chemistry and Single Electron Transfer Processes of Fluorene Derivatives

Fluorene derivatives can undergo single electron transfer (SET) processes to form radical cations or radical anions. The electron-rich nature of the fluorene aromatic system, enhanced by the presence of alkyl groups, makes this compound a candidate for oxidation to its corresponding radical cation. This can be achieved through chemical or electrochemical methods.

The stability of the resulting radical cation would be influenced by the delocalization of the unpaired electron and positive charge across the fluorene ring system. The alkyl substituents would further stabilize the radical cation through inductive effects.

Conversely, under reducing conditions, this compound can accept an electron to form a radical anion. The properties of these radical species are of interest in the context of materials science, particularly for applications in organic electronics where radical stability and redox potentials are key parameters.

Stereochemical Aspects in Derivatization and Asymmetric Synthesis

This compound is an achiral molecule. However, the introduction of a chiral center can be achieved through various derivatization reactions. For instance, functionalization of the aromatic rings with a substituent that can be resolved or by introducing a chiral auxiliary could lead to chiral derivatives.

While the 9-position is a common site for introducing chirality in fluorene derivatives, this is not possible for the target molecule. However, asymmetric synthesis methodologies could be employed to introduce chirality at other positions. For example, a prochiral ketone introduced via Friedel-Crafts acylation could be asymmetrically reduced to a chiral alcohol.

Furthermore, the development of chiral fluorene-based ligands is an active area of research. Although this compound itself is not chiral, it could serve as a scaffold for the synthesis of chiral ligands by attaching chiral side chains to the fluorene core.

Catalytic Applications and Ligand Development

Fluorene derivatives have been widely explored as ligands in transition metal catalysis. The rigid and planar structure of the fluorene core, combined with the potential for functionalization, allows for the design of ligands with specific steric and electronic properties.

This compound can be functionalized, for example, by introducing phosphine or amine groups onto the aromatic rings, to create bidentate or monodentate ligands. The 9,9-dimethyl substitution provides steric bulk which can influence the coordination geometry and catalytic activity of the resulting metal complexes. This steric hindrance can be beneficial in creating a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic reactions.

The electronic properties of the ligand can be tuned by the introduction of electron-donating or electron-withdrawing groups on the fluorene backbone. The presence of the ethyl group provides a slight electron-donating effect. These fluorene-based ligands have found applications in various catalytic transformations, including cross-coupling reactions and polymerization.

Applications of 2 Ethyl 9,9 Dimethyl 9h Fluorene in Advanced Materials Chemistry

Role as a Monomer and Building Block in Conjugated Polymer Synthesis

The fluorene (B118485) moiety is a cornerstone in the design of blue-light-emitting conjugated polymers due to its wide bandgap and high photoluminescence quantum yield. The substitution at the C9 position with alkyl groups is a critical strategy to ensure solubility and processability of the resulting polymers, which would otherwise be insoluble and intractable.

2-Ethyl-9,9-dimethyl-9H-fluorene can be utilized as a monomer in both homopolymerization and copolymerization reactions to create high-performance conjugated polymers. The typical synthetic routes involve metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerizations. For these reactions, the fluorene monomer is usually functionalized with reactive groups, such as bromine or boronic ester groups, at the 2 and 7 positions.

Homopolymerization: The homopolymer, poly(this compound), would possess a wide bandgap and exhibit blue emission, characteristic of polyfluorenes. The synthesis of 9,9-disubstituted fluorene-based polymers often begins with the preparation of the corresponding monomeric sub-unit, which can be achieved through nucleophilic substitutions or phase transfer catalysis reactions aau.edu.et.

Copolymerization: To fine-tune the optoelectronic properties, this compound is often copolymerized with other aromatic monomers that act as electron donors or acceptors. This donor-acceptor (D-A) copolymerization strategy is widely employed to modulate the polymer's frontier molecular orbital (HOMO-LUMO) energy levels, which in turn affects the emission color, charge injection, and transport properties nih.govmdpi.com. For instance, copolymerizing a fluorene derivative with an electron-accepting unit like benzothiadiazole can shift the emission from blue to green or red nih.govmdpi.com.

The alkyl substituents at the C9 position of the fluorene unit play a crucial role in determining the physical properties of the resulting polymers. These chains disrupt the close packing of the rigid polymer backbones, thereby increasing their solubility in common organic solvents and lowering their melting points rsc.org. This enhanced solubility is essential for solution-based processing techniques, such as spin-coating, which are widely used in the fabrication of organic electronic devices.

The specific combination of a short ethyl group and two methyl groups in this compound is expected to provide a good balance between solubility and charge transport. Shorter alkyl chains, compared to the more commonly used hexyl or octyl chains, can lead to a higher degree of intermolecular interaction and potentially better charge carrier mobility due to a more ordered film morphology rsc.org. However, this can also lead to a higher tendency for aggregation, which can affect the emission properties of the polymer.

The morphology of thin films made from polyfluorenes is highly dependent on the processing conditions, such as the choice of solvent and annealing temperature rsc.orgresearchgate.net. The alkyl chains influence how the polymer chains pack in the solid state, which directly impacts the electronic properties of the film rsc.org. The asymmetric substitution in this compound might lead to unique packing arrangements compared to symmetrically substituted fluorenes.

Influence of C9 Alkyl Substituents on Polyfluorene Properties

| Alkyl Substituent | Expected Influence on Solubility | Expected Influence on Film Morphology | Potential Impact on Device Performance |

|---|---|---|---|

| Short Chains (e.g., methyl, ethyl) | Lower solubility | Potentially more ordered, crystalline domains | Higher charge mobility, but potential for aggregation-induced emission quenching |

| Long Chains (e.g., hexyl, octyl) | Higher solubility | More amorphous, less ordered films | Improved solution processability, but potentially lower charge mobility |

| Branched Chains | Very high solubility | Highly amorphous films | Excellent processability, suppression of aggregation, but may hinder close packing and charge transport |

Development of Organic Optoelectronic Materials

Polymers derived from this compound are promising candidates for a variety of organic optoelectronic devices due to their favorable electronic and photophysical properties.

Polyfluorenes are renowned for their application as blue emitters in OLEDs because of their high fluorescence efficiency and good thermal stability researchgate.net. The wide bandgap of polyfluorenes, including those derived from this compound, makes them suitable host materials for phosphorescent emitters in phosphorescent OLEDs (PHOLEDs), where they can facilitate efficient energy transfer to the guest emitter.

The performance of OLEDs is highly dependent on the charge injection and transport characteristics of the materials used. While specific data for polymers of this compound is limited, studies on similar 9,9-dialkylfluorene-based materials provide valuable insights. For instance, a series of blue fluorescent materials based on 10-(2-napthyl)-anthracene derivatives with 9,9-dimethylfluorene units have been synthesized and used in non-doped OLEDs, achieving high efficiencies researchgate.netepa.gov.

Representative Performance of OLEDs with 9,9-dialkylfluorene Derivatives

| Device Structure/Emitting Material | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | CIE Coordinates (x, y) |

|---|---|---|---|---|---|

| Device with 10-(2-napthyl)-anthracene derivative and 9,9-dimethylfluorene epa.gov | Not specified | 3.89 | 2.47 | Deep Blue | (0.163, 0.149) |

| Device with another 10-(2-napthyl)-anthracene derivative and 9,9-dimethylfluorene epa.gov | Not specified | Not specified | Not specified | Deep Blue | (0.151, 0.104) |

| PFO-based LED (annealed film) researchgate.net | 725.58 | 0.174 | 0.0548 | Deep Blue | (0.177, 0.141) |

The introduction of this compound into copolymers can be used to tune the emission color and improve device efficiency. Copolymers of 9,9-dihexylfluorene (B1587949) with thiazolothiazole have been shown to be efficient blue emissive materials for polymer light-emitting diodes (PLEDs) nus.edu.sg.

In the realm of organic photovoltaics, fluorene-based polymers are often employed as the electron-donating material in the active layer of a bulk heterojunction (BHJ) solar cell, typically blended with a fullerene derivative as the electron acceptor. The wide bandgap of fluorene-based polymers allows them to absorb high-energy photons from the solar spectrum.

To enhance the power conversion efficiency (PCE) of OPVs, the absorption spectrum of the donor polymer needs to be broadened to capture more of the solar radiation. This is often achieved by copolymerizing the fluorene monomer with a low-bandgap, electron-accepting monomer. This D-A copolymer design not only broadens the absorption but also lowers the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell.

While specific photovoltaic performance data for polymers of this compound is not available in the provided search results, research on other fluorene-based copolymers demonstrates their potential. For example, copolymers of fluorene, thiophene, and benzothiadiazole have been investigated for their photovoltaic applications researchgate.net.

The inherent charge carrier mobility of fluorene-based polymers makes them suitable for use as charge transport materials in various organic electronic devices. Depending on the specific chemical structure and the energy levels of the frontier orbitals, these materials can be designed to transport either holes or electrons.

Hole Transport Materials (HTMs): Fluorene derivatives are frequently incorporated into hole-transporting materials due to their good film-forming properties and relatively high hole mobility. Solution-processable HTMs based on a fluorene unit have been shown to exhibit high hole mobilities, making them efficient for use in optoelectronic devices mdpi.com. For instance, a fluorene-based HTM, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), exhibited a hole mobility of 4.35 × 10⁻⁴ cm² V⁻¹ s⁻¹ mdpi.com. Cross-linkable HTMs based on an alkyl fluorene core have also been developed for high-efficiency solution-processed PHOLEDs rsc.org.

Electron Transport Materials (ETMs): While polyfluorenes are generally considered to be better hole transporters, their electron transport properties can be enhanced through copolymerization with electron-deficient units. The charge carrier mobilities in fluorene-based polymers can be influenced by the introduction of different chemical moieties into the polymer backbone elsevierpure.com. Evidence for the absence of correlated disorder in the electron transport of a fluorene-based copolymer, F8BT, has been reported, which is beneficial for efficient electron transport researchgate.net.

Representative Charge Mobility of Fluorene-Based Materials

| Material | Charge Carrier | Mobility (cm²/Vs) | Measurement Technique |

|---|---|---|---|

| 2M-DDF (a 9,9-dimethyl-9H-fluorene derivative) mdpi.com | Hole | 4.35 x 10⁻⁴ | Not specified |

| DDF (a 9,9-dimethyl-9H-fluorene derivative) mdpi.com | Hole | 2.35 x 10⁻⁴ | Not specified |

| 4M-DDF (a 9,9-dimethyl-9H-fluorene derivative) mdpi.com | Hole | 1.55 x 10⁻⁴ | Not specified |

| Poly(9,9-dioctylfluorene) / Poly(3-hexylthiophene) blends capes.gov.br | Hole | 2.0 x 10⁻⁴ - 1.0 x 10⁻³ | Field-Effect Transistor |

Engineering of Nonlinear Optical (NLO) Chromophores

The fluorene framework is a popular building block for nonlinear optical (NLO) chromophores, which are materials that exhibit a nonlinear response to an applied optical field. nih.govacs.org These materials are critical for applications in optical switching, light modulation, and telecommunications. nih.govacs.org The design of NLO chromophores often involves creating molecules with a large first hyperpolarizability (β), a measure of the second-order nonlinear optical response. nih.govacs.org

A primary strategy for engineering molecules with high hyperpolarizability is the creation of donor-π-acceptor (D-π-A) architectures. nih.gov This design involves connecting an electron-donating group (donor) and an electron-withdrawing group (acceptor) through a π-conjugated bridge. The 9,9-dimethyl-9H-fluorene moiety is an effective π-bridge, facilitating charge transfer from the donor to the acceptor upon excitation.

Research on chromophores based on the closely related 9,9-dimethyl-9H-fluoren-2-amine structure demonstrates that the arrangement of these components is crucial. A key design principle is the modulation of the "push-pull" character along the conjugation pathway. nih.govacs.org A significant enhancement in both the first hyperpolarizability (β_HRS_) and the intrinsic hyperpolarizability (β_int_) is achieved when the donor and acceptor groups are positioned to create a "linear" conjugation path through the molecule. nih.govacs.org This linear arrangement is more effective than a "nonlinear" conjugation path, even with identical donor, acceptor, and π-linker components. nih.govacs.org

Theoretical and experimental studies on various fluorene-based chromophores highlight the effectiveness of this approach. The hyperpolarizability values, measured using the hyper-Rayleigh scattering (HRS) technique, show a marked increase in linearly conjugated systems. nih.govacs.org

Table 1: Hyperpolarizability of Fluorene-Based NLO Chromophores

This table showcases research findings on chromophores using a 9,9-dimethyl-9H-fluoren-2-amine core to illustrate the design principles for enhancing NLO properties.

| Chromophore | Donor Group | Acceptor Group | Conjugation Path | First Hyperpolarizability (β_HRS) (10⁻³⁰ esu) |

| SS1 | Dimethylamino | Dicyanovinyl | Linear | 430 |

| SS2 | Dimethylamino | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | Linear | 1040 |

| SS3 | Dimethylamino | Cyanostilbene (p-Br) | Linear | 830 |

| SS4 | Dimethylamino | Cyanostilbene (p-NO₂) | Linear | 1250 |

Data sourced from studies on 9,9-dimethyl-9H-fluoren-2-amine derivatives. nih.gov

The specific structure of the donor, acceptor, and π-bridge intrinsically dictates the NLO properties of the chromophore. For materials based on the 9,9-dimethyl-9H-fluorene core, modifications to the terminal groups directly influence the molecule's hyperpolarizability. nih.govresearchgate.net

The strength of the electron donor and acceptor groups plays a significant role. For instance, replacing a bromine atom with a nitro group on the acceptor part of a cyanostilbene-fluorene chromophore (comparing SS3 and SS4) leads to a substantial increase in the β_HRS_ value from 830 to 1250 x 10⁻³⁰ esu. nih.gov This enhancement is attributed to the stronger electron-withdrawing nature of the nitro group, which increases the charge-transfer character of the molecule's excited state.

The structure-property relationship is also evident in the material's linear optical properties, which are correlated with NLO behavior. Changes in the molecular structure affect the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be observed in the UV-visible absorption spectra. nih.gov A smaller optical gap generally correlates with higher hyperpolarizability.

Table 2: Optical and Electrochemical Properties of Fluorene-Based Chromophores

This table presents data from related 9,9-dimethyl-9H-fluoren-2-amine systems to demonstrate the relationship between molecular structure and key NLO-relevant properties.

| Chromophore | Absorption Max (λ_max) (nm) | Optical Gap (E_g_opt_) (eV) | First Hyperpolarizability (β_HRS_) (10⁻³⁰ esu) |

| SS1 | 436 | 2.45 | 430 |

| SS2 | 508 | 2.11 | 1040 |

| SS3 | 434 | 2.44 | 830 |

| SS4 | 474 | 2.25 | 1250 |

Data sourced from studies on 9,9-dimethyl-9H-fluoren-2-amine derivatives. nih.gov

Supramolecular Chemistry and Self-Assembly of Fluorene-Based Materials

The performance of fluorene-based materials in optoelectronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by how these molecules arrange themselves in the solid state. tue.nl Supramolecular chemistry—the study of systems involving intermolecular bonds—provides the tools to control this self-assembly process.

The substituents on the fluorene core are instrumental in directing the molecular packing and final morphology of the material. The alkyl groups at the C9 position, such as the dimethyl groups in the parent structure, are known to have a profound influence on the packing mode. researchgate.netnih.gov They increase solubility and sterically hinder close co-facial π-stacking, which can otherwise lead to quenching of emission in light-emitting applications.

In the context of NLO materials, controlling molecular arrangement is critical to achieving a non-centrosymmetric crystal packing, which is a prerequisite for a non-zero second-order NLO response in the bulk material. Crystal engineering of fluorene derivatives shows that specific intermolecular interactions can guide this assembly. For example, in the crystal structures of some D-π-A fluorene chromophores, molecules form antiparallel dimers. nih.gov These dimers then arrange into a staggered packing structure facilitated by a network of short-distance interactions, including H-bonds and CH−π interactions between fluorene units and adjacent phenyl rings. nih.gov In other related fluorene structures, weak π–π interactions with centroid-to-centroid distances of approximately 3.8 Å can lead to the formation of one-dimensional stacked chains. researchgate.netnih.gov

Non-covalent interactions are the driving forces behind the self-assembly of fluorene derivatives and have a direct impact on their optoelectronic properties. mdpi.com The types and strengths of these interactions can tune the electronic coupling between adjacent molecules, thereby affecting charge transport and emission characteristics.

Specific non-covalent interactions observed in the crystal structures of fluorene-based systems include:

π–π Stacking: While strong π-π stacking is often suppressed by the C9 substituents, weaker or offset stacking interactions can still occur and are crucial for charge transport in organic semiconductor applications. researchgate.netnih.gov

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding provides a powerful tool for directing molecular assembly and enhancing structural stability. nih.gov

Crucially, these packing forces can directly enhance the material's functional properties. For instance, the crystal packing forces that arise from an effective overlap between the acceptor units of one molecule and the donor units of a neighboring molecule can make a positive contribution to the bulk hyperpolarizability (β_HRS_) of the material. nih.gov Furthermore, these stabilizing supramolecular interactions can restrict molecular rotations, a process that helps to inhibit non-radiative energy dispersion and improve the efficiency of light-emitting materials. nih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Highly Functionalized Fluorenes with Tunable Architectures

The ability to precisely control the molecular architecture of fluorene (B118485) derivatives is paramount for fine-tuning their properties. Future research is increasingly focused on developing synthetic methodologies that are not only efficient and high-yielding but also offer a high degree of control over the final structure.

Recent advancements have moved beyond traditional multi-step syntheses, which are often laborious and generate significant waste. Modern approaches emphasize atom economy and catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become indispensable tools for introducing a wide array of functional groups at various positions on the fluorene ring. An efficient synthesis of 9H-fluorene derivatives has been demonstrated through a Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2′-dibromobiphenyls, offering high yields and mild reaction conditions. organic-chemistry.org

Furthermore, direct C-H activation is an emerging and highly attractive strategy. This approach avoids the need for pre-functionalized starting materials (e.g., halogenated fluorenes), thereby streamlining the synthetic process and reducing waste. The development of catalysts that can selectively activate specific C-H bonds on the fluorene scaffold will enable the creation of complex, highly functionalized molecules that were previously inaccessible.

Another promising area is the use of dynamic covalent chemistry to create "dynamers" – polymers that can reversibly change their constitution in response to external stimuli. For example, dynamic covalent iminofluorene-based oligomers and polymers have been shown to undergo constitutional recomposition in the presence of acid or metal ions, leading to significant changes in their physical and optical properties. nih.gov This approach allows for the creation of adaptive materials with tunable architectures.

Boron trifluoride has been effectively used as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with aryl aminoamides to produce highly functionalized fluorene derivatives. researchgate.netdoaj.org This highlights the exploration of alternative catalytic systems to achieve novel transformations. The ability to introduce various functional groups at the 9-position is also crucial, and methods utilizing basic conditions to deprotonate the relatively acidic C9 protons followed by reaction with electrophiles are well-established and continue to be refined. researchgate.net

| Synthetic Method | Key Features | Potential for Tunable Architectures |

| Palladium-Catalyzed Cross-Coupling | High efficiency, mild conditions, broad substrate scope. | Enables precise installation of various functional groups at specific positions. |

| Direct C-H Activation | Atom-economical, reduces synthetic steps. | Allows for late-stage functionalization and creation of complex structures. |

| Dynamic Covalent Chemistry | Reversible bond formation, stimuli-responsive materials. | Creates adaptive architectures that can be tuned post-synthesis. |

| Lewis Acid Catalysis (e.g., BF₃) | Catalyzes specific bond formations, mild conditions. | Facilitates the synthesis of highly substituted and conjugated systems. |

Advanced Characterization Techniques for Real-Time Mechanistic Insights in Complex Systems

Understanding the mechanisms of formation and operation of fluorene-based materials is critical for their optimization. While traditional characterization techniques provide valuable information about the final product, there is a growing need for advanced techniques that can offer real-time insights into dynamic processes, such as polymerization and device operation.

Operando spectroscopy, which involves performing characterization under actual reaction or operating conditions, is a powerful tool for gaining mechanistic understanding. mdpi.comresearchgate.net For instance, operando UV-Vis or fluorescence spectroscopy can be used to monitor the growth of fluorene-based polymers in real-time, providing kinetic data and insights into the formation of different species. pcimag.com This is particularly important for controlling the molecular weight and dispersity of polymers, which in turn affect their material properties. trinity.edu

Fluorescence lifetime imaging microscopy (FLIM) is another emerging technique that can provide spatially resolved information about the local environment and interactions of fluorene-based molecules. escholarship.org This is especially useful for studying self-assembly processes and for bioimaging applications where the local environment can significantly impact the fluorescence properties of a probe. elsevierpure.comacs.org

For nonlinear optical materials, techniques like femtosecond pump-probe spectroscopy are crucial for characterizing their two-photon absorption (2PA) properties. ucf.edu This technique allows for the determination of 2PA cross-sections, which is a key parameter for applications in optical power limiting and two-photon fluorescence microscopy.

| Characterization Technique | Information Gained | Relevance to Fluorene Derivatives |

| Operando Spectroscopy (UV-Vis, Fluorescence) | Real-time reaction kinetics, species identification. | Understanding polymerization mechanisms, monitoring device degradation. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Spatially resolved environmental information, molecular interactions. | Studying self-assembly, bioimaging with fluorene-based probes. |

| Femtosecond Pump-Probe Spectroscopy | Nonlinear optical properties (e.g., two-photon absorption). | Characterizing materials for advanced photonic applications. |

| In-situ FTIR | Real-time monitoring of functional group transformations. | Investigating polymerization and curing processes of fluorene-based resins. mdpi.com |

Rational Design of Fluorene-Based Materials with Precisely Tunable Optoelectronic and Mechanical Properties

The ability to rationally design fluorene-based materials with specific properties is a key driver of innovation in this field. By carefully selecting the type and position of functional groups, it is possible to fine-tune the electronic and physical characteristics of these materials for a given application.

Optoelectronic Properties: The optoelectronic properties of fluorene derivatives are highly tunable. For applications in organic light-emitting diodes (OLEDs), for example, the emission color can be controlled by modifying the conjugation length of the molecule or by introducing electron-donating or electron-withdrawing groups. entrepreneur-cn.commdpi.com A new family of symmetrical fluorene derivatives with different substituents attached to the C-2 and C-7 positions via Sonogashira coupling has been shown to have tunable electronic structures and photoluminescent properties. mdpi.com The introduction of different end units on both sides of the fluorene core alters the photophysical properties of the symmetrical molecules. mdpi.com

For photovoltaic applications, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation and transport. These can be precisely controlled through molecular design. For instance, new fluorene-based bipolar charge transporting materials have been designed and synthesized with anthraquinone, 9-fluorenone, and 9-dicyanofluorenylidine groups to achieve good film formation and specific charge transport properties. rsc.orgnih.govnih.gov

Mechanical Properties: The mechanical properties of fluorene-based polymers are also an important consideration, particularly for flexible electronic devices. The introduction of bulky substituents at the 9-position, such as in 2-Ethyl-9,9-dimethyl-9H-fluorene, can improve the solubility and processability of the resulting polymers, while also preventing aggregation that can be detrimental to device performance. The rigidity of the fluorene backbone contributes to high thermal stability, which is crucial for device longevity. acs.org Research is ongoing to understand the structure-property relationships that govern the mechanical properties of these materials, with the goal of designing polymers that are both electronically active and mechanically robust.

| Property to be Tuned | Design Strategy | Example Application |

| Emission Wavelength | Modify conjugation length, add electron-donating/withdrawing groups. | Color-tuned OLEDs. |

| HOMO/LUMO Energy Levels | Introduce specific functional groups, extend π-system. | Optimized organic solar cells. |

| Charge Carrier Mobility | Create bipolar materials, control molecular packing. | Efficient charge transport in transistors and solar cells. |

| Solubility and Processability | Add alkyl chains or bulky groups at the C9 position. | Solution-processed electronic devices. |

| Thermal and Morphological Stability | Introduce rigid backbones, use 9,9-disubstitution. | Long-lasting and reliable organic electronics. |

Exploration of New Application Domains in Chemical Science and Engineering

While fluorene derivatives are well-established in the field of organic electronics, researchers are continuously exploring new application domains where their unique properties can be exploited.

Sensing and Bioimaging: The high fluorescence quantum yields of many fluorene derivatives make them excellent candidates for use as fluorescent probes. There is a growing interest in developing fluorene-based sensors for the detection of various analytes, including ions and biomolecules. researchgate.net Two-photon absorbing fluorene derivatives are particularly promising for bioimaging applications, as they allow for deeper tissue penetration and reduced photodamage compared to traditional one-photon microscopy. elsevierpure.comacs.org

Catalysis: Fluorene-based ligands are being explored for use in catalysis. The electronic properties of the fluorene scaffold can be tuned to modulate the activity and selectivity of a metal catalyst. Additionally, fluorene derivatives themselves can act as catalysts in certain reactions. entrepreneur-cn.com

Energy Storage: The redox-active nature of some fluorene derivatives makes them potential candidates for use in energy storage applications, such as in the electrodes of rechargeable batteries or as redox mediators in flow batteries.

Advanced Materials for Photovoltaics: Beyond their use as the primary light-absorbing layer, fluorene-based materials are finding new roles in photovoltaic devices. For example, they are being investigated as electron-transporting self-assembled monolayers (SAMs) in perovskite and other types of solar cells, where they can improve charge extraction and passivate defects at interfaces. rsc.org

| Application Domain | Key Property of Fluorene Derivative | Emerging Trend |

| Sensing and Bioimaging | High fluorescence quantum yield, two-photon absorption. | Development of "turn-on" fluorescent probes and deep-tissue imaging agents. |

| Catalysis | Tunable electronic properties, stable scaffold. | Design of novel ligands for asymmetric catalysis and organocatalysis. |

| Energy Storage | Redox activity, chemical stability. | Exploration of fluorene-based materials for organic batteries and flow cells. |

| Perovskite Solar Cells | Tunable energy levels, good film-forming properties. | Use as interfacial layers for enhanced efficiency and stability. |

| Pathogen Detection | Cationic conjugated polymers for dual-signal readouts. | Machine learning-assisted sensing arrays for microbial identification. acs.org |

Computational Material Design and High-Throughput Screening for Fluorene Derivatives

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Computational methods are revolutionizing this process by enabling the in silico design and screening of new materials with desired properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are widely used to predict the electronic structure, optical properties, and reactivity of fluorene derivatives. researchgate.net They allow researchers to screen large numbers of candidate molecules and to gain a fundamental understanding of structure-property relationships before embarking on lengthy synthetic efforts. mdpi.com

Machine Learning (ML): Machine learning is emerging as a powerful tool for accelerating materials discovery. iphy.ac.cn By training ML models on existing experimental and computational data, it is possible to predict the properties of new molecules with high accuracy and at a fraction of the computational cost of traditional methods. researchgate.netnih.govicisequynhon.com This data-driven approach can be used for high-throughput screening of vast chemical spaces to identify promising candidates for a specific application.

High-Throughput Screening (HTS): HTS combines automated synthesis and characterization with computational screening to rapidly evaluate large libraries of compounds. This approach is particularly well-suited for the discovery of new fluorene-based materials with optimized properties.

The integration of these computational tools is creating a new paradigm in materials science, moving from a discovery-based approach to a design-based approach. This will undoubtedly accelerate the development of next-generation fluorene-based materials with unprecedented performance.

| Computational Method | Function | Impact on Fluorene Research |

| Density Functional Theory (DFT) | Predicts ground-state electronic structure and properties. | Rational design of materials with targeted energy levels. |

| Time-Dependent DFT (TD-DFT) | Predicts excited-state properties and optical spectra. | Screening for molecules with desired absorption and emission characteristics. |

| Machine Learning (ML) | Predicts properties from molecular structure, identifies patterns in data. | Accelerated discovery of new materials, inverse design. |

| High-Throughput Screening (HTS) | Rapidly screens large libraries of virtual or real compounds. | Efficiently identifies lead candidates for further development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.